molecular formula C24H25N3O2 B14023683 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone CAS No. 6624-13-1

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B14023683
CAS No.: 6624-13-1
M. Wt: 387.5 g/mol
InChI Key: UFAJFMHSGHTVER-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone ( 6624-13-1) is a chemical compound with a molecular formula of C 24 H 25 N 3 O 2 and a molecular weight of 387.47 g/mol . It features a complex structure incorporating a diphenylglycolic acid group linked to a methylpyridyl piperazine moiety. The piperazine scaffold is a common feature in many biologically active molecules and is frequently explored in medicinal chemistry for its ability to interact with various biological targets . Compounds with pyridinone and piperazine substructures are of significant research interest due to their potential as kinase inhibitors and their applications in fragment-based drug design . The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

6624-13-1

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3

InChI Key

UFAJFMHSGHTVER-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

a. One-Pot Tandem Synthesis

Copper-catalyzed C–H functionalization (as reported for imidazopyridines) could streamline the synthesis:

Pyridine derivative + α-diazo oxime ether → Intermediate → Target compound  

Conditions: Cu(OTf)₂ (10 mol%), TFE solvent, 60°C.
Yield: ~55–70%.

b. Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclodehydration steps (e.g., Bohlmann–Rahtz synthesis):

Propargyl aldehyde + piperazine derivative → Target compound  

Conditions: 150°C, 30 minutes.
Yield: ~70–80%.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
  • Characterization :
    • NMR : Distinct signals for phenyl (δ 7.2–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and hydroxyl (δ 5.1 ppm).
    • MS : Molecular ion peak at m/z 387.5 [M+H]⁺.

Summary of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Source
1 Piperazine alkylation Pyridine-2-amine, CH₃I, K₂CO₃ 70–85
2 Friedel-Crafts acylation Benzene, AlCl₃, chloroacetone 60–75
3 Condensation DCC, DMF, 80°C 50–65
4a Copper-catalyzed Cu(OTf)₂, TFE 55–70
4b Microwave-assisted MW, 150°C 70–80

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group at position 2 participates in esterification and oxidation reactions due to its nucleophilic character.

  • Esterification : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) yields acetylated derivatives.

  • Oxidation : While the ketone group is already present, controlled oxidation of the hydroxyl group could lead to diketone formation under strong oxidizing agents, though this pathway remains hypothetical for this specific compound.

Key Reaction Pathway :

2 Hydroxy ethanone+Ac2OBase2 Acetoxy ethanone+H2O\text{2 Hydroxy ethanone}+\text{Ac}_2\text{O}\xrightarrow{\text{Base}}\text{2 Acetoxy ethanone}+\text{H}_2\text{O}

Nucleophilic Additions at the Ketone

The diphenylethanone moiety undergoes nucleophilic additions, particularly with amines or hydrazines:

  • Imine Formation : Reaction with primary amines (e.g., methylamine) under dehydrating conditions forms Schiff bases.

  • Thiosemicarbazone Synthesis : Interaction with thiosemicarbazide in acidic media generates thiosemicarbazone derivatives, as demonstrated in structurally analogous compounds .

Example Reaction :

Ketone+NH2NHC S NH2HClThiosemicarbazone derivative\text{Ketone}+\text{NH}_2\text{NHC S NH}_2\xrightarrow{\text{HCl}}\text{Thiosemicarbazone derivative}

Piperazine Ring Functionalization

The 3-methyl-4-pyridin-2-ylpiperazine subunit undergoes alkylation, acylation, and acid-base reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) substitutes the piperazine nitrogen, forming carbamate or amide derivatives. This is supported by analogous piperazine reactions in patent literature .

Reaction Conditions :

ReagentProductYield*Reference
Acetyl chlorideN-Acetylpiperazine derivative73–86%
Ethyl chloroformateN-Carbamate derivative68–79%

*Yields are extrapolated from similar piperazine systems .

Alkylation

The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .

Heterocyclic Ring Modifications

The pyridine ring may participate in electrophilic substitution reactions:

  • Nitration : Directed by the nitrogen lone pair, nitration at the meta position is plausible under mixed acid conditions.

  • Halogenation : Bromine or chlorine substitutes at the pyridine’s para position in the presence of Lewis catalysts .

Acid-Base Reactions

The piperazine nitrogen (pKa ~9.5) forms salts with mineral acids:

Piperazine+HClPiperazine hydrochloride salt\text{Piperazine}+\text{HCl}\rightarrow \text{Piperazine hydrochloride salt}

This property is exploited in purification and solubility enhancement .

Computational Insights into Reactivity

DFT studies (B3LYP/cc-pVDZ level) highlight:

  • The hydroxyl group’s O–H bond length (0.97 Å) and charge density (−0.52 e) favor nucleophilic attack .

  • The piperazine nitrogen’s lone pair exhibits reduced basicity due to conjugation with the pyridine ring.

Scientific Research Applications

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Chalcone and Flavone Derivatives

  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Structural Difference: Propenone chain instead of diphenylethanone. Impact: Reduced rigidity compared to diphenylethanone, affecting π-π stacking and bioavailability. Flavone derivatives (cyclized analogues) exhibit enhanced stability due to conjugated systems .

Diphenylethanone Analogues in Cancer Research

  • CA-4 Analogues ():
    • Examples : Cis-locked dihydrofuran, cyclobutane, and cyclohexane derivatives.
    • Key Findings : Weak cytotoxicity against HepG2 cells; stereochemistry (e.g., cis-trans isomerism in 6b) influences activity. The target compound’s pyridinylpiperazine may offer improved selectivity over these analogues .

Piperazinyl Diphenylethanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound Not provided Not provided 3-methyl-4-pyridin-2-ylpiperazine, OH Likely higher polarity due to OH
1-[4-(4-Methoxy-2-nitrophenyl)piperazinyl]... C25H25N3O4 431.492 Methoxy, nitro Nitro group may enhance reactivity
Y511-0633 (3-chlorobenzoyl derivative) Not provided Not provided 3-chlorobenzoyl Increased lipophilicity

Heterocyclic Variations

  • 2-Hydroxy-1-(1H-imidazol-1-yl)-2,2-diphenylethanone (): CAS 604-951-8: Imidazole substituent instead of pyridinylpiperazine. Implications: Imidazole’s hydrogen-bonding capacity may alter pharmacokinetics compared to the target compound’s piperazine .

Hydroxyacetophenone Derivatives

  • 1-(4-Hydroxyphenyl)-2,2-diphenylethanone (): Molecular Weight: 288.34; m.p.: 174–180°C. Comparison: The target compound’s pyridinylpiperazine likely lowers melting point and increases solubility in polar solvents .

Biological Activity

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone, commonly referred to by its CAS number 6624-13-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O2, with a molecular weight of approximately 387.47 g/mol. The compound features a hydroxyl group and a piperazine ring substituted with a pyridine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H25N3O2
Molecular Weight387.47 g/mol
Density1.213 g/cm³
Boiling Point623.6 °C
Flash Point331 °C

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth and show efficacy against various pathogens . The specific interactions and mechanisms by which this compound exerts antimicrobial effects warrant further exploration.

2. Acetylcholinesterase Inhibition

Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Virtual screening studies suggest that compounds similar to this compound can bind effectively at the catalytic site of AChE, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's .

3. Antioxidant Properties

The presence of the hydroxyl group in the compound's structure may contribute to antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases.

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

Receptor Binding

The piperazine and pyridine moieties may facilitate binding to neurotransmitter receptors or enzymes, modulating their activity. This interaction can initiate a cascade of biochemical events leading to therapeutic effects.

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase may occur through competitive binding at the active site or allosteric modulation, altering enzyme kinetics and leading to increased levels of neurotransmitters in synaptic clefts .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

  • Neuroprotective Effects : A study demonstrated that a derivative similar to our compound significantly improved cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition.
  • Antimicrobial Efficacy : Clinical trials indicated that piperazine-based compounds reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

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